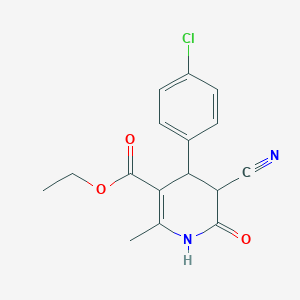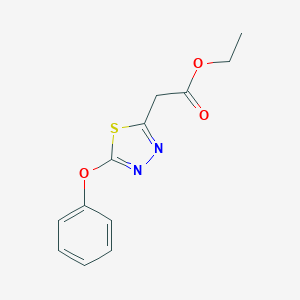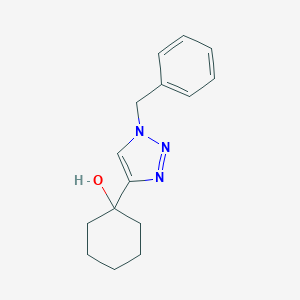![molecular formula C16H20N2O3 B259532 ethyl 4-[(2-methylpropyl)amino]-2-oxo-1,2-dihydroquinoline-3-carboxylate](/img/structure/B259532.png)
ethyl 4-[(2-methylpropyl)amino]-2-oxo-1,2-dihydroquinoline-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
ethyl 4-[(2-methylpropyl)amino]-2-oxo-1,2-dihydroquinoline-3-carboxylate is a synthetic compound belonging to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-[(2-methylpropyl)amino]-2-oxo-1,2-dihydroquinoline-3-carboxylate typically involves the reaction of anthranilic acid derivatives with suitable reagents. One common method includes the reaction of anthranilic acid with ethyl chloroformate, followed by cyclization and subsequent amination with isobutylamine . The reaction conditions often require the use of solvents like ethanol or methanol and catalysts such as hydrochloric acid or sulfuric acid to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
ethyl 4-[(2-methylpropyl)amino]-2-oxo-1,2-dihydroquinoline-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline-2,4-dione derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, forming hydroxyquinoline derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like alkyl halides and aryl halides are used in substitution reactions, often in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Quinoline-2,4-dione derivatives.
Reduction: Hydroxyquinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the reagents used.
Scientific Research Applications
ethyl 4-[(2-methylpropyl)amino]-2-oxo-1,2-dihydroquinoline-3-carboxylate has several scientific research applications:
Mechanism of Action
The mechanism of action of ethyl 4-[(2-methylpropyl)amino]-2-oxo-1,2-dihydroquinoline-3-carboxylate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit bacterial enzymes, resulting in antimicrobial activity . Additionally, its interaction with cellular pathways can induce apoptosis in cancer cells, contributing to its anticancer properties .
Comparison with Similar Compounds
Similar Compounds
- 4-Hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylic acid .
- 4-Morpholin-4-yl-2-oxo-1,2-dihydroquinoline-3-carboxylic acid ethyl ester .
Uniqueness
ethyl 4-[(2-methylpropyl)amino]-2-oxo-1,2-dihydroquinoline-3-carboxylate is unique due to its isobutylamino group, which imparts distinct biological activities compared to other quinoline derivatives. This structural variation can enhance its interaction with specific molecular targets, making it a valuable compound for research and development .
Properties
Molecular Formula |
C16H20N2O3 |
|---|---|
Molecular Weight |
288.34 g/mol |
IUPAC Name |
ethyl 4-(2-methylpropylamino)-2-oxo-1H-quinoline-3-carboxylate |
InChI |
InChI=1S/C16H20N2O3/c1-4-21-16(20)13-14(17-9-10(2)3)11-7-5-6-8-12(11)18-15(13)19/h5-8,10H,4,9H2,1-3H3,(H2,17,18,19) |
InChI Key |
GCRBTKCBIQNBNH-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=C(C2=CC=CC=C2NC1=O)NCC(C)C |
Canonical SMILES |
CCOC(=O)C1=C(C2=CC=CC=C2NC1=O)NCC(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![[3-(4-Methylphenyl)-5-isoxazolyl]acetonitrile](/img/structure/B259480.png)
![Pyridin-2-yl-[3-(thiophene-2-carbonyl)-1,2-oxazol-4-yl]methanone](/img/structure/B259483.png)
![Furan-2-yl-[4-(thiophene-2-carbonyl)-1,2-oxazol-3-yl]methanone](/img/structure/B259484.png)
![Methyl 4-[6-amino-5-cyano-3-(4-methylphenyl)-1,4-dihydropyrano[2,3-c]pyrazol-4-yl]benzoate](/img/structure/B259488.png)
![12-(4-methylphenyl)-13,14,16,18-tetrazatetracyclo[9.7.0.02,7.013,17]octadeca-1(11),2,4,6,15,17-hexaene](/img/structure/B259492.png)
![2-Amino-3-[4-(2-amino-5,5-dimethyl-3-oxo-1-cyclohexen-1-yl)-1-piperazinyl]-5,5-dimethyl-2-cyclohexen-1-one](/img/structure/B259495.png)
![N-[3-(dimethylamino)-3-oxo-1-phenylpropyl]benzamide](/img/structure/B259496.png)
![13-methyl-16-oxa-11-thiatetracyclo[8.7.0.02,7.012,17]heptadeca-1(10),2,4,6,8,12(17),13-heptaen-15-one](/img/structure/B259501.png)
![(4-Benzylpiperazin-1-yl)-[1-(4-bromobenzoyl)piperidin-4-yl]methanone](/img/structure/B259502.png)

![N-[4-(aminocarbonyl)phenyl]-4-[(4-benzylpiperidin-1-yl)methyl]benzamide](/img/structure/B259504.png)
